molecular formula C18H19F2N3O B10966464 1-(2,4-Difluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

1-(2,4-Difluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

Cat. No.: B10966464
M. Wt: 331.4 g/mol
InChI Key: JCTHLIMBZKWLHG-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is a synthetic organic compound characterized by the presence of difluorophenyl and pyrrolidinylmethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA typically involves the reaction of 2,4-difluoroaniline with 4-(1-pyrrolidinylmethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-DIFLUOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea
  • N-(2,4-Difluorophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]urea
  • N-(2,4-Difluorophenyl)-N’-[4-(1-azepanylmethyl)phenyl]urea

Uniqueness

N-(2,4-DIFLUOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is unique due to its specific combination of difluorophenyl and pyrrolidinylmethylphenyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19F2N3O

Molecular Weight

331.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

InChI

InChI=1S/C18H19F2N3O/c19-14-5-8-17(16(20)11-14)22-18(24)21-15-6-3-13(4-7-15)12-23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H2,21,22,24)

InChI Key

JCTHLIMBZKWLHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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